molecular formula C23H26BrN3O3 B11423834 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B11423834
M. Wt: 472.4 g/mol
InChI Key: BXZDCSLWWZGCRK-UHFFFAOYSA-N
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Description

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound featuring a brominated phenoxy group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-4-(propan-2-yl)phenol.

    Etherification: The brominated phenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide.

    Oxadiazole Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the intermediate with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially yielding amines or alcohol derivatives.

    Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated phenoxy group and oxadiazole ring make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the phenoxy group and the oxadiazole ring may impart unique pharmacological properties, making it a candidate for further investigation in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural features that may impart desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide: Lacks the oxadiazole ring, making it less versatile in terms of biological activity.

    N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide: Lacks the brominated phenoxy group, which may reduce its reactivity in synthetic applications.

Uniqueness

The uniqueness of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide lies in its combination of a brominated phenoxy group and an oxadiazole ring. This combination imparts both reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H26BrN3O3

Molecular Weight

472.4 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H26BrN3O3/c1-15(2)18-10-11-20(19(24)12-18)29-14-22(28)27(16(3)4)13-21-25-23(26-30-21)17-8-6-5-7-9-17/h5-12,15-16H,13-14H2,1-4H3

InChI Key

BXZDCSLWWZGCRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)Br

Origin of Product

United States

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